5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15274572
Molecular Formula: C15H12ClFN4OS2
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClFN4OS2 |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H12ClFN4OS2/c1-7(2)23-14-18-6-9(16)12(20-14)13(22)21-15-19-10-4-3-8(17)5-11(10)24-15/h3-7H,1-2H3,(H,19,21,22) |
| Standard InChI Key | ZDFIOTCNDAXDPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Introduction
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines elements from both benzothiazole and pyrimidine classes, which are known for their diverse biological properties.
Key Features:
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Molecular Formula: C13H12ClF N4OS
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Molecular Weight: Approximately 314.78 g/mol
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Structural Components: Pyrimidine ring, benzothiazole moiety, sulfenyl group, chlorine, and fluorine substituents
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be explored through various reactions typical of compounds containing halogens and functional groups such as amides and sulfides. The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions, which may vary based on specific laboratory protocols and available reagents.
Synthesis Steps:
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Initial Formation of Pyrimidine Core: Involves the synthesis of the pyrimidine ring structure.
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Introduction of Benzothiazole Moiety: This step involves attaching the benzothiazole group to the pyrimidine core.
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Sulfenyl Group Incorporation: The final step includes the addition of the propan-2-ylsulfanyl group.
Biological Activity and Applications
This compound exhibits significant biological activity, which may include antimicrobial, anticancer, or insecticidal properties, depending on its structural analogs and modifications. Its unique combination of halogenated benzothiazole and pyrimidine structures, along with a sulfenyl group, enhances its selectivity for biological targets.
Potential Applications:
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Pharmaceutical Development: As a lead compound for developing drugs targeting various diseases.
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Agrochemicals: Potential use in pest control or plant protection.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide. These include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide | Benzothiazole with methoxy groups | Antimicrobial |
| 4-amino-N-(6-fluoro-benzothiazol-2-yl)-pyrimidinamine | Amino group on pyrimidine | Anticancer |
| 5-bromo-N-(6-fluoro-benzothiazol-2-yloxy)-pyrimidinamine | Brominated derivative | Insecticidal |
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on understanding its interactions with biological targets and optimizing its synthesis for potential applications. Further studies are needed to fully explore its therapeutic and agrochemical potential.
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